Samidorphan vs. Naltrexone: Superior In Vivo MOR Affinity and Broader Receptor Occupancy at Clinically Relevant Concentrations
In a direct head-to-head comparison in male Sprague-Dawley rats, samidorphan demonstrated a threefold higher in vivo MOR affinity (EC50: 5.1 nM) compared to naltrexone (EC50: 15.5 nM). At clinically relevant unbound brain concentrations (samidorphan: 23.1 nM; naltrexone: 33.5 nM), samidorphan achieved 93.2% MOR occupancy, 41.9% KOR occupancy, and 36.1% DOR occupancy, whereas naltrexone achieved 79.4% MOR occupancy, 9.4% KOR occupancy, and no detectable DOR occupancy [1].
| Evidence Dimension | In vivo receptor occupancy at clinically relevant unbound brain concentrations |
|---|---|
| Target Compound Data | MOR: 93.2% (23.1 nM); KOR: 41.9% (23.1 nM); DOR: 36.1% (23.1 nM); MOR EC50: 5.1 nM |
| Comparator Or Baseline | Naltrexone: MOR: 79.4% (33.5 nM); KOR: 9.4% (33.5 nM); DOR: no detectable occupancy; MOR EC50: 15.5 nM |
| Quantified Difference | Samidorphan MOR EC50 is 3.0-fold lower (5.1 vs. 15.5 nM); samidorphan occupies DOR whereas naltrexone does not |
| Conditions | Male Sprague-Dawley rats; subcutaneous injection of samidorphan (0.03-3 mg/kg) or naltrexone (0.01-1 mg/kg); receptor occupancy measured via triple-tracer LC-MS 30 minutes post-injection |
Why This Matters
This direct evidence demonstrates that samidorphan provides higher MOR occupancy and additional DOR engagement at clinically relevant concentrations, a differentiated binding profile that cannot be replicated by naltrexone.
- [1] Tan LA, Gajipara N, Sun L, et al. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations. Neuropsychiatr Dis Treat. 2022;18:2497-2506. View Source
